molecular formula C25H36O5 B1161522 Vibsanin C CAS No. 74690-89-4

Vibsanin C

Cat. No.: B1161522
CAS No.: 74690-89-4
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Chemical Reactions Analysis

Vibsanin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Vibsanin C involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by modulating protein kinase C (PKC) activity . This modulation leads to the activation of downstream signaling pathways, such as the ERK pathway, which plays a role in cell differentiation and proliferation . Further research is needed to fully elucidate the molecular targets and pathways involved in the action of this compound.

Biological Activity

Vibsanin C is a naturally occurring compound classified as a vibsane-type diterpenoid, primarily isolated from the genus Viburnum. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. The following sections provide an overview of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H36O5
  • Molecular Weight : 416.55 g/mol

Biological Activities

This compound exhibits a range of biological activities, including:

  • Cytotoxicity : Demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antibacterial and Antiviral Activities : Effective against several bacterial strains and viruses, including HIV and dengue virus.
  • Apoptosis Induction : Promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : Modulates inflammatory responses, potentially beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Hsp90 Inhibition : this compound has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the stabilization and folding of numerous oncogenic proteins. Research indicates that analogs of this compound exhibit IC50 values as low as 0.27 μM against Hsp90, leading to apoptosis in HL-60 leukemia cells via mitochondrial pathways .
  • Cell Cycle Arrest : Studies show that this compound can induce G1 phase cell cycle arrest in certain cancer cell lines, contributing to its antitumor effects.
  • PKC Activation : While primarily associated with Vibsanin A, the activation of Protein Kinase C (PKC) is also relevant for understanding the broader vibsane-type diterpenoid family, suggesting potential pathways for differentiation therapy in myeloid leukemia .

Table 1: Summary of Biological Activities and Findings Related to this compound

Activity TypeDescriptionReferences
CytotoxicityInduces apoptosis in HL-60 cells; IC50 = 0.27 μM
AntibacterialEffective against various bacterial strains
AntiviralActive against HIV, dengue virus, and other pathogens
Anti-inflammatoryModulates inflammatory responses
Cell Cycle ArrestInduces G1 phase arrest in cancer cells

Recent Research Insights

Recent studies have highlighted the potential of this compound and its analogs as therapeutic agents:

  • A study demonstrated that vibsanin derivatives significantly inhibited tumor growth in H22 tumor-bearing mice models while showing low acute toxicity (LD50 > 500 mg/kg), indicating a favorable safety profile for further development .
  • Another investigation into vibsane-type diterpenoids revealed their ability to induce differentiation in myeloid leukemia cells through PKC activation, showcasing their potential utility in treating acute myeloid leukemia (AML) subtypes resistant to conventional therapies .

Properties

CAS No.

74690-89-4

Molecular Formula

C25H36O5

Appearance

Oil

Origin of Product

United States
Customer
Q & A

Q1: What is Vibsanin C and where is it found?

A1: this compound is a seven-membered ring vibsane-type diterpene primarily isolated from the leaves of Viburnum awabuki, a plant species belonging to the Caprifoliaceae family. [, ]

Q2: Are there other similar compounds found in Viburnum awabuki?

A2: Yes, Viburnum awabuki produces a variety of structurally related vibsane-type diterpenes. These include 5-epi-vibsanin C, 5-epi-vibsanin H, 5-epi-vibsanin K, 18-O-methyl-5-epi-vibsanin K, and 5-epi-vibsanin E, among others. These compounds often differ in the structure of their C-12-C-17 side chains. [, ]

Q3: Has the structure of this compound been confirmed through chemical synthesis?

A3: While a complete total synthesis has not been reported, the chemical conversion of this compound to vibsanin E, a tricyclic vibsane-type diterpene, has been achieved. This transformation, utilizing BF3.OEt2 at -78°C, provides strong support for the proposed structure and stereochemistry of this compound. []

Q4: Does this compound exhibit any biological activity?

A4: Yes, this compound, along with 5-epi-vibsanin C and 5-epi-vibsanin H, have shown moderate cytotoxic activity against KB cells, a human nasopharyngeal carcinoma cell line. []

Q5: Are there any ongoing efforts to synthesize this compound or its derivatives?

A5: There is evidence of synthetic studies focusing on this compound. Abstracts like "P-275 Synthetic Study of 7-Membered Vibsane-type Diterpene, this compound" suggest ongoing research efforts in this area. []

Q6: Have any studies investigated the structure-activity relationships of this compound derivatives?

A6: Research on this compound derivatives, specifically "Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors this compound derivatives," indicates an interest in understanding how structural modifications impact biological activity. This suggests ongoing efforts to explore and optimize the therapeutic potential of this class of compounds. []

Q7: Is there any research on potential applications of this compound beyond cytotoxicity?

A7: While cytotoxic activity is a key finding, research into Viburnum odoratissimum, a related species producing vibsanin-type diterpenes, points to additional biological activities. These include antibacterial activity, fish piscicidal activity, and inhibition of plant growth. [] This suggests a broader potential for vibsane-type diterpenes that warrants further investigation.

Q8: What is the significance of discovering vibsane-type diterpenes with a cis relationship on the C-5 and C-10 positions?

A8: The isolation of seven-membered vibsane-type diterpenes with a cis relationship on the C-5 and C-10 positions, like 5-epi-vibsanin C, was significant. Conformational analysis of vibsanin B, an eleven-membered vibsane-type diterpene, had previously predicted the existence of such compounds. [] This discovery highlights the value of computational approaches in guiding natural product isolation and structure elucidation.

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